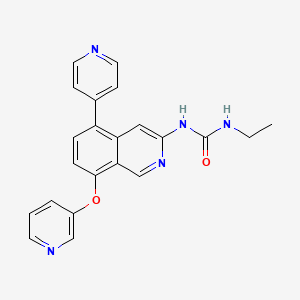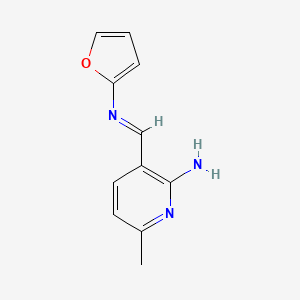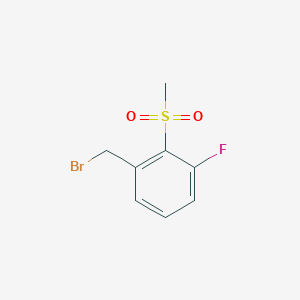![molecular formula C7H14N2O2S B12854974 2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12854974.png)
2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound with the molecular formula C7H14N2O2S and a molecular weight of 190.26326 g/mol This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrrole core with a methylsulfonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole can be achieved through the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This method involves heating N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines. The reaction conditions typically require elevated temperatures and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[3,4-c]pyrrole compounds.
Scientific Research Applications
2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole can be compared with other similar compounds, such as:
Octahydropyrrolo[3,4-c]pyrrole: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.
N-phthalimidoaziridines: Precursors used in the synthesis of this compound, containing aziridine and phthalimide moieties.
5-alkenyl-1,2,4-oxadiazoles: Compounds containing the oxadiazole moiety, used in the synthesis of N-phthalimidoaziridines.
The uniqueness of this compound lies in its specific structure and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14N2O2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
5-methylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C7H14N2O2S/c1-12(10,11)9-4-6-2-8-3-7(6)5-9/h6-8H,2-5H2,1H3 |
InChI Key |
FBUYJBNJVKMKHO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC2CNCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromobenzo[d]oxazole-5-carboxamide](/img/structure/B12854899.png)
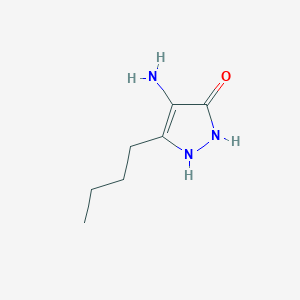
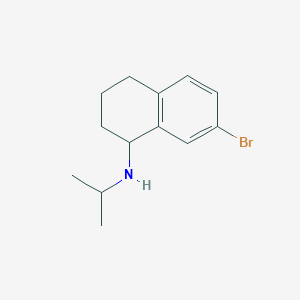
![4-Methyl-3-{[(3-methyloxetan-3-yl)methyl]amino}pentan-1-ol](/img/structure/B12854907.png)
![2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12854910.png)
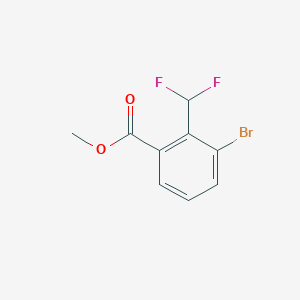
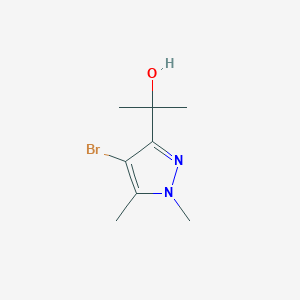
![7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12854925.png)
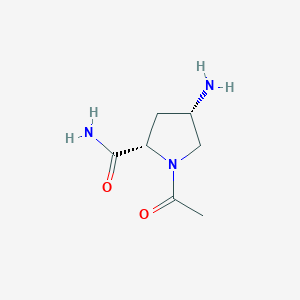
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12854960.png)

